molecular formula C7H13ClO3S B1433581 2-(Oxan-4-yl)ethane-1-sulfonyl chloride CAS No. 1803587-85-0

2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Cat. No. B1433581
CAS RN: 1803587-85-0
M. Wt: 212.7 g/mol
InChI Key: JSHCTCDANFZBLV-UHFFFAOYSA-N
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Description

“2-(Oxan-4-yl)ethane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1495584-23-0 . It has a molecular weight of 228.7 . The IUPAC name for this compound is 2-(tetrahydro-2H-pyran-4-yloxy)ethanesulfonyl chloride . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(Oxan-4-yl)ethane-1-sulfonyl chloride” is 1S/C7H13ClO4S/c8-13(9,10)6-5-12-7-1-3-11-4-2-7/h7H,1-6H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(Oxan-4-yl)ethane-1-sulfonyl chloride” is a liquid at room temperature . It has a molecular weight of 228.7 .

Scientific Research Applications

Versatile Protecting and Activating Group for Amine Synthesis

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a compound closely related to 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, has been utilized as a versatile sulfonating agent for amines. It efficiently sulfonates primary and secondary amines, producing activated amines suitable for alkylation under specific conditions. The Dios group shows stability under basic and reductive conditions and can be removed by heating in trifluoroacetic acid solution (Sakamoto et al., 2006).

Synthesis of Alkane- and Arylsulfonyl Chlorides

A novel method for synthesizing sulfonyl chlorides, which are widely used in various industrial applications, involves the oxidative chlorination of thiols, sulfides, and disulfides with chlorine dioxide. This process yields high reaction product percentages and does not require stringent conditions such as heating, cooling, or high pressure (Lezina et al., 2011).

Synthesis of Heterocyclic Systems

2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides react with amino compounds to form heterocyclic systems with potential applications in various fields, including pharmaceuticals. The resultant compounds can undergo cyclocondensation, leading to new heterocyclic systems (Kornienko et al., 2014).

Ruthenium-Catalyzed Meta Sulfonation

In the presence of (arene)ruthenium(II) complexes, 2-phenylpyridines undergo selective catalytic meta sulfonation with sulfonyl chlorides. This process offers access to sulfones in positions that are typically challenging to achieve through conventional methods (Saidi et al., 2011).

Synthesis of 1-Aryl-4-(phenylsulfonyl)butan-1-ones

A base-mediated addition reaction has been developed for synthesizing 1-aryl-4-(phenylsulfonyl)butan-1-ones using 1,2-bis(phenylsulfonyl)ethane and ketones. This method represents a novel approach for preparing sulfones (Xie et al., 2013).

DNA Photo-Cleavage Agents

Certain sulfonyl ethanone oxime derivatives have been shown to effectively cleave DNA upon UV irradiation. These compounds demonstrate significant potential for biotechnological and medical applications, offering a method for controlled DNA manipulation (Andreou et al., 2016).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

The synthesis of functional aromatic multisulfonyl chlorides, incorporating various sulfonyl chloride groups, has been explored. These chlorides serve as key building blocks in the synthesis of complex organic molecules, including dendritic structures (Percec et al., 2001).

Versatile Agents for PET Probe Construction

18F-labeled vinyl sulfones, including 18F-PEG1-VS, have been developed as versatile agents for positron emission tomography (PET) probe construction. These compounds can label bioactive molecules and react with red blood cells, offering potential applications in cell tracking and BBB penetration (Zhang et al., 2020).

Safety And Hazards

For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(oxan-4-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHCTCDANFZBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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